molecular formula C14H19F2N5O B2454598 N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide CAS No. 2094591-59-8

N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide

Numéro de catalogue B2454598
Numéro CAS: 2094591-59-8
Poids moléculaire: 311.337
Clé InChI: UGOGCJMCTKBUDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCPA is a potent and selective agonist of the adenosine A1 receptor, a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.

Mécanisme D'action

CCPA acts as a selective agonist of the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including neurotransmission, cardiovascular function, and immune response. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This leads to the modulation of various downstream signaling pathways, including the activation of potassium channels and the inhibition of calcium channels.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the inhibition of inflammatory cytokine production. CCPA has also been found to have antioxidant and anti-apoptotic effects, which may contribute to its neuroprotective properties.

Avantages Et Limitations Des Expériences En Laboratoire

CCPA is a highly selective agonist of the adenosine A1 receptor, making it a valuable tool for studying the physiological and pharmacological effects of adenosine receptor activation. Its synthetic nature allows for precise control over its chemical structure and purity, making it a reliable compound for scientific research. However, CCPA has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in in vivo experiments.

Orientations Futures

There are several future directions for the study of CCPA. One area of interest is the investigation of its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory effects and its potential use in the treatment of autoimmune diseases. Finally, the development of novel analogs of CCPA with improved pharmacokinetic properties may lead to the discovery of more potent and selective adenosine A1 receptor agonists.

Méthodes De Synthèse

CCPA can be synthesized by the reaction of N-cyclohexyl-2-aminoacetonitrile with 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with chloroacetyl chloride to yield CCPA. The synthesis of CCPA has been optimized to produce high yields and purity, making it a viable compound for scientific research.

Applications De Recherche Scientifique

CCPA has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. CCPA has also been found to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. Additionally, CCPA has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction.

Propriétés

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N5O/c15-12(16)9-21-8-11(6-19-21)18-7-13(22)20-14(10-17)4-2-1-3-5-14/h6,8,12,18H,1-5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOGCJMCTKBUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CN(N=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.